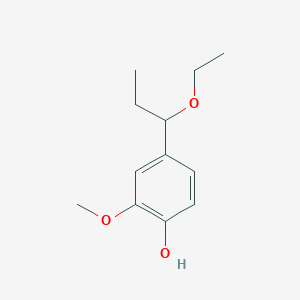

4-(1-Ethoxypropyl)-2-methoxyphenol

Beschreibung

4-(1-Ethoxypropyl)-2-methoxyphenol is a phenolic derivative structurally related to eugenol (4-allyl-2-methoxyphenol). Its core structure consists of a methoxy-substituted benzene ring with a propyl chain at the 4-position, modified by an ethoxy group (-OCH₂CH₃). These derivatives are synthesized via modifications of eugenol’s allyl group, enabling tailored physicochemical and bioactive properties .

Eigenschaften

CAS-Nummer |

63347-92-2 |

|---|---|

Molekularformel |

C12H18O3 |

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

4-(1-ethoxypropyl)-2-methoxyphenol |

InChI |

InChI=1S/C12H18O3/c1-4-11(15-5-2)9-6-7-10(13)12(8-9)14-3/h6-8,11,13H,4-5H2,1-3H3 |

InChI-Schlüssel |

JZFIPXMZVUOCDW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC(=C(C=C1)O)OC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxypropyl)-2-methoxyphenol typically involves the electrophilic aromatic substitution of a benzene derivative. The process can be outlined as follows:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxyphenol.

Introduction of Ethoxypropyl Group: The ethoxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using 1-chloropropane and aluminum chloride (AlCl3) as a catalyst.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Ethoxypropyl)-2-methoxyphenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Ethoxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated phenols.

Wissenschaftliche Forschungsanwendungen

4-(1-Ethoxypropyl)-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-Ethoxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process by stabilizing the resulting radical through resonance.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(1-Ethoxypropyl)-2-methoxyphenol with its analogs:

Notes:

- <sup>a</sup>LogP (partition coefficient) estimates lipophilicity; higher values indicate greater lipid solubility.

- <sup>b</sup>Retention times from HPLC/GC-MS studies.

- <sup>c</sup>Predicted based on ethoxy group’s hydrophobicity relative to -Cl and -OH.

- <sup>d</sup>Inferred from analogs with similar substituents .

Key Observations:

- Lipophilicity : The ethoxypropyl derivative is expected to exhibit intermediate lipophilicity (LogP ~3.2) compared to the chloropropyl (LogP 3.5) and hydroxypropenyl (LogP 1.8) variants. The ethoxy group enhances lipid solubility relative to hydroxyl but less than chlorine .

- Chromatographic Behavior : The ethoxypropyl analog’s retention time (~22–24 min) would likely fall between the hydroxypropenyl (22.98–23.10 min) and chloropropyl (20.79 min) derivatives due to polarity differences .

Bioactive Properties

Antimicrobial Activity:

- Chloropropyl Derivative : Demonstrates enhanced antimicrobial activity due to increased membrane permeability from the chlorine atom .

- Hydroxypropenyl Derivative : Exhibits antifungal properties, as seen in M. speciosastem extracts (4.43% abundance) .

- Ethoxypropyl Analog: While direct data are lacking, ethoxy groups in phenolic compounds are associated with moderate antimicrobial effects, likely weaker than chlorinated analogs but stronger than hydroxylated ones .

Stability and Functional Group Reactivity

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.